Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1414959-18-4
VCID: VC11710977
InChI: InChI=1S/C6H6N4.2ClH/c7-5-3-9-6-8-1-2-10(6)4-5;;/h1-4H,7H2;2*1H
SMILES: C1=CN2C=C(C=NC2=N1)N.Cl.Cl
Molecular Formula: C6H8Cl2N4
Molecular Weight: 207.06 g/mol

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride

CAS No.: 1414959-18-4

Cat. No.: VC11710977

Molecular Formula: C6H8Cl2N4

Molecular Weight: 207.06 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride - 1414959-18-4

Specification

CAS No. 1414959-18-4
Molecular Formula C6H8Cl2N4
Molecular Weight 207.06 g/mol
IUPAC Name imidazo[1,2-a]pyrimidin-6-amine;dihydrochloride
Standard InChI InChI=1S/C6H6N4.2ClH/c7-5-3-9-6-8-1-2-10(6)4-5;;/h1-4H,7H2;2*1H
Standard InChI Key FIXRPGSHAKFSOO-UHFFFAOYSA-N
SMILES C1=CN2C=C(C=NC2=N1)N.Cl.Cl
Canonical SMILES C1=CN2C=C(C=NC2=N1)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride consists of a fused imidazo[1,2-a]pyrimidine system, where the imidazole ring (positions 1–3) is annulated with a pyrimidine ring (positions 4–7). The amine group at position 6 and two hydrochloric acid molecules complete the structure (Figure 1) . The SMILES notation C1=CN2C=C(C=NC2=N1)N.Cl.Cl\text{C}_1=\text{CN}_2\text{C}=\text{C}(\text{C}=\text{NC}_2=\text{N}_1)\text{N}.\text{Cl}.\text{Cl} reflects this arrangement, with chloride ions stabilizing the protonated amine .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC6H8Cl2N4\text{C}_6\text{H}_8\text{Cl}_2\text{N}_4
Molecular weight207.06 g/mol
Parent compoundImidazo[1,2-a]pyrimidin-6-amine
IUPAC nameimidazo[1,2-a]pyrimidin-6-amine; dihydrochloride
SolubilityLikely water-soluble (hydrochloride salt)

Synthetic Methodologies

Parent Amine Synthesis

The parent amine, Imidazo[1,2-a]pyrimidin-6-amine, is synthesized via multicomponent reactions (MCRs) or condensation strategies. A representative approach involves cyclocondensation of 2-aminopyrimidine with α-haloketones or α,β-unsaturated carbonyl compounds . For example, iodine-catalyzed three-component reactions between 2-aminopyridines, acetophenones, and dimedone under ultrasonication yield analogous imidazo[1,2-a]pyridines in ≤96% yield .

Table 2: Synthetic Routes to Imidazo[1,2-a]pyrimidine Derivatives

MethodConditionsYieldReference
Multicomponent reactionI2_2 catalysis, H2_2O, ultrasonication≤96%
Aza-Michael–MannichEtOH, reflux70–85%
Intramolecular cyclizationPd catalysis, microwave65–78%

Salt Formation

The dihydrochloride salt is likely prepared by treating the free base with hydrochloric acid in a polar solvent like methanol or water. Protonation of the exocyclic amine enhances solubility and stability, a common strategy for drug candidate optimization .

Imidazo[1,2-a]pyrimidine derivatives exhibit notable AChE inhibition, a therapeutic target for Alzheimer’s disease. Compound 2j (3,4-dichlorophenyl-substituted analog) demonstrated an IC50_{50} of 79 μM against AChE, surpassing some reference standards . Molecular docking studies suggest that the planar imidazo[1,2-a]pyrimidine core facilitates π-π stacking with active-site residues like Trp286, while the 6-amine group forms hydrogen bonds with Glu202 .

Antimicrobial Activity

Though direct data on Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride are lacking, structurally related imidazo[1,2-a]pyridines show broad-spectrum antimicrobial effects. For instance, zolimidine (a marketed imidazo[1,2-a]pyridine derivative) acts as a gastroprotective agent with anti-Helicobacter pylori activity . Substitutions at the 3-position (e.g., aryl groups) enhance membrane penetration and target affinity .

Future Perspectives

Further research should prioritize:

  • Pharmacological Profiling: Systematic evaluation of AChE/BChE inhibition, antimicrobial efficacy, and cytotoxicity.

  • Structural Optimization: Introducing substituents at the 3-position to modulate selectivity and potency, guided by QSAR models .

  • Formulation Studies: Investigating salt forms (e.g., mesylate, tosylate) to improve bioavailability.

The integration of computational methods (e.g., molecular dynamics simulations) and high-throughput screening will accelerate the development of imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride as a lead compound in neurodegenerative and infectious disease therapeutics .

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